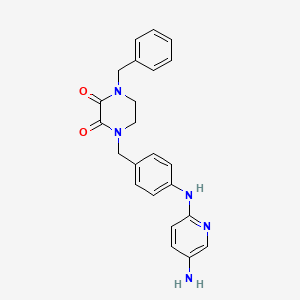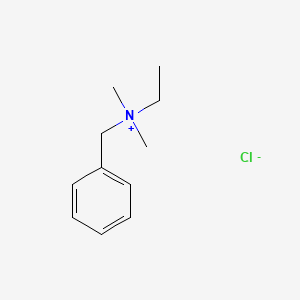
Benzylethyldimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylethyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClN. It is a white crystalline solid known for its excellent solubility in polar solvents and high catalytic activity. This compound is widely used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another, which is crucial in various organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylethyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with ethyldimethylamine in the presence of a solvent such as acetone. The reaction is typically carried out at a moderate temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar quaternization process but on a larger scale. The use of a single solvent like acetone is preferred due to its ability to be recycled, thus reducing production costs and environmental impact. The reaction conditions are optimized to achieve high yield and minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylethyldimethylammonium chloride undergoes various types of chemical reactions, including:
Quaternization: The formation of quaternary ammonium salts.
Oxidation: The loss of electrons or an increase in oxidation state.
Common Reagents and Conditions
Quaternization: Benzyl chloride and ethyldimethylamine in acetone.
Alkylation: Alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various quaternary ammonium salts, alkylated compounds, and oxidized derivatives .
Applications De Recherche Scientifique
Benzylethyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzylethyldimethylammonium chloride involves its ability to bind to the phospholipids and proteins of microbial cell membranes. This binding impairs membrane permeability, leading to the disruption of essential cellular processes and ultimately causing cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Benzylbenzyldimethylammonium chloride
Uniqueness
Benzylethyldimethylammonium chloride is unique due to its specific molecular structure, which imparts high catalytic activity and selectivity. Its ability to act as a phase transfer catalyst and its broad-spectrum antimicrobial properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
5197-80-8 |
|---|---|
Formule moléculaire |
C11H18N.Cl C11H18ClN |
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
benzyl-ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-12(2,3)10-11-8-6-5-7-9-11;/h5-9H,4,10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IUHDTQIYNQQIBP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Description physique |
10-30% Aqueous solution: Liquid with a bland odor; [P.B. Gast and Sons MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
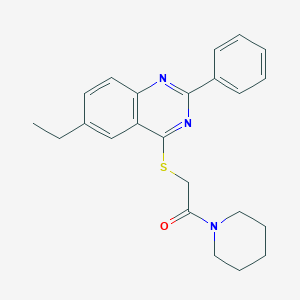
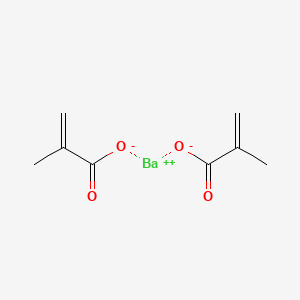
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
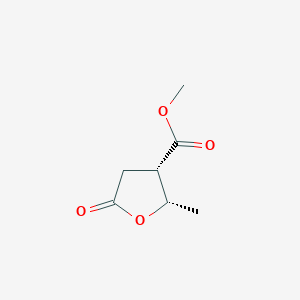
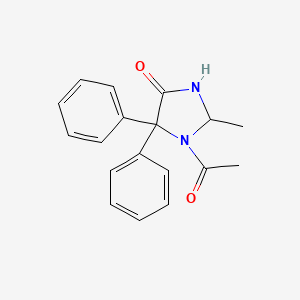
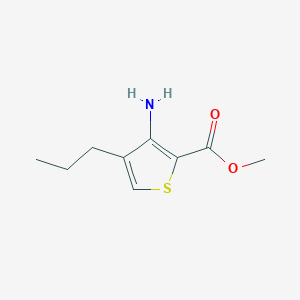
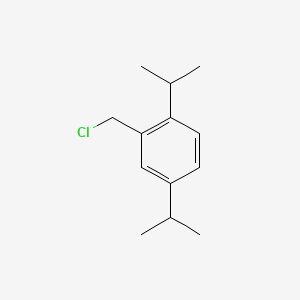
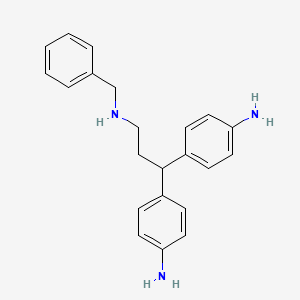
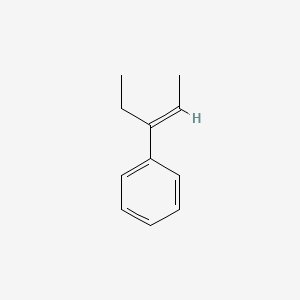
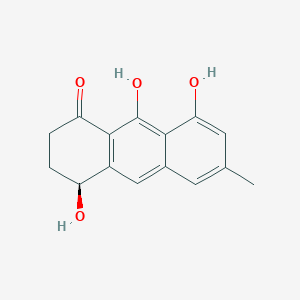
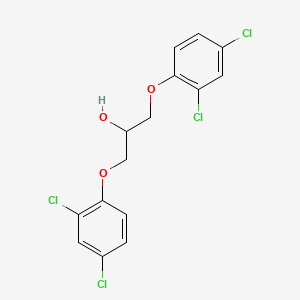
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
